9-Phenyl-7H-benzo[c]carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-phenyl-7H-benzo[c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N/c1-2-6-15(7-3-1)17-10-12-19-21(14-17)23-20-13-11-16-8-4-5-9-18(16)22(19)20/h1-14,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVLVBVXIIBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Phenyl 7h Benzo C Carbazole and Analogues
Direct Synthesis Strategies for 9-Phenyl-7H-benzo[c]carbazole
The direct construction of the this compound skeleton can be achieved through several convergent and linear synthetic pathways. These strategies often culminate in a key bond-forming reaction that establishes the fused ring system.
This sequence begins with the bromination of 2-methyl-1H-indole at the C-3 position. The subsequent step involves the methylation of the indole nitrogen. A critical palladium-catalyzed Suzuki coupling reaction is then employed to couple the indolyl bromide with acetophenone-2-boronic acid, forming the key biaryl intermediate. The final step is a base and light-induced intramolecular cyclization that yields the desired benzo[c]carbazole. wits.ac.za A similar strategy was used to produce a methoxy-substituted analogue, demonstrating the versatility of this approach. wits.ac.za
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Bromination | 2-methyl-1H-indole | N-Bromosuccinimide | 3-bromo-2-methyl-1H-indole |
| 2 | N-Methylation | 3-bromo-2-methyl-1H-indole | Methyl iodide | 3-bromo-1,2-dimethyl-1H-indole |
| 3 | Suzuki Coupling | 3-bromo-1,2-dimethyl-1H-indole | Acetophenone-2-boronic acid, Pd catalyst | 1-[2-(1,2-dimethyl-1H-indol-3-yl)phenyl]ethanone |
| 4 | Intramolecular Cyclization | 1-[2-(1,2-dimethyl-1H-indol-3-yl)phenyl]ethanone | tBuOK, light (hν) | 5,7-dimethyl-7H-benzo[c]carbazole |
Intramolecular cyclization is a cornerstone of carbazole (B46965) synthesis, involving the formation of a key C-C or C-N bond to close the final ring. Various protocols have been developed to induce this transformation.
Photochemical and Base-Induced Cyclization : As mentioned previously, the cyclization of a biaryl ketone precursor can be induced by potassium tert-butoxide and light, leading to the formation of the benzo[c]carbazole system. wits.ac.za
Acid-Catalyzed Cyclization : Solid Brønsted acidic catalysts, such as sulfonic acid-functionalized amorphous carbon, have been used to catalyze the intramolecular ring closure of 3-cyanoacetamide pyrrole (B145914) intermediates to form benzo[a]carbazole derivatives at high temperatures. nih.govrsc.org
Nitrene C-H Insertion : Modern approaches utilize intramolecular aryl nitrene C-H insertions to form the carbazole nucleus. nih.gov A mild method involves the visible light-induced C-H amination reaction of aryl sulfilimines, which serve as safe and reactive nitrene precursors, avoiding the need for transition metals or harsh conditions like high temperatures or strong UV light. nih.gov This method has been successfully applied to the gram-scale synthesis of carbazole natural products. nih.gov
Dehydro Diels-Alder Reactions : An intramolecular dehydro Diels-Alder (IDDA) reaction of substituted ynamides provides a pathway to synthesize various benzannulated carbazoles. This strategy involves the thermal cyclization of an arenyne system to construct the fused aromatic core. acs.org
| Method | Precursor Type | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Photochemical/Base-Induced | Biaryl ketone | tBuOK, light (hν) | High yield for specific substrates | wits.ac.za |
| Acid-Catalyzed | 3-Cyanoacetamide pyrrole | Solid acid catalyst (AC-SO3H), 240 °C | Utilizes a reusable solid acid catalyst | rsc.org |
| Visible-Light Nitrene Insertion | Aryl sulfilimine | Visible light (blue LEDs), room temperature | Mild, transition-metal-free, scalable | nih.gov |
| Dehydro Diels-Alder | Ynamide | Heat (toluene) | Access to diverse benzannulated systems | acs.org |
Palladium catalysis is a powerful tool for the synthesis of carbazoles, enabling the efficient formation of key C-N and C-C bonds.
Tandem C-H Functionalization and C-N Bond Formation : A prominent strategy involves the palladium-catalyzed intramolecular C-H functionalization of an arene coupled with C-N bond formation. nih.gov This approach allows for the synthesis of N-acetylcarbazoles from biaryl amide substrates, with the acetyl group being readily removable to yield the free carbazole. nih.gov The reaction is compatible with a wide array of functional groups. nih.gov
Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is frequently used for the synthesis of N-arylcarbazoles. This palladium-catalyzed cross-coupling reaction can be applied to hindered aryl halides and 9H-carbazole, effectively forming the N-phenyl bond present in the target molecule's relatives. researchgate.net
One-Pot Tandem Reactions : Efficient one-pot syntheses have been developed that combine intermolecular amination and intramolecular direct arylation, starting from inexpensive anilines and 1,2-dihaloarenes. organic-chemistry.org Another one-pot method for synthesizing 9-substituted carbazoles involves a palladium(II)-catalyzed tandem C-H activation and C-X (C or N) bond formation process. nih.gov
Alternative Catalysts : While palladium is prevalent, other transition metals can also be employed. For instance, rhodium catalysts have been used for the cyclization of biaryl azides, and iridium catalysts can effect the dehydrogenative cyclization of 2-aminobiphenyls to form carbazoles. organic-chemistry.org Copper-catalyzed C-N coupling reactions also provide an effective route to carbazole derivatives from 2,2'-dibromobiphenyl and various amines. organic-chemistry.org
Functionalization and Derivatization Routes for the Benzo[c]carbazole Framework
Once the core benzo[c]carbazole structure is formed, it can be further modified to tune its properties. Functionalization can occur at the nitrogen atom (N-substitution) or on the peripheral aromatic rings.
The nitrogen atom of the 7H-benzo[c]carbazole is a common site for functionalization. The acidic N-H proton can be removed by a base, followed by reaction with an electrophile. This allows for the introduction of a wide variety of substituents.
Common procedures involve the reaction of the carbazole with an alkyl or acyl halide in the presence of a base such as sodium hydroxide, sodium hydride, or potassium carbonate. nih.gov For example, N-alkylbromide substituted carbazoles can be synthesized by reacting the parent carbazole with a dibromoalkane in the presence of sodium hydroxide. nih.gov These intermediates can then be used to create more complex derivatives, such as N-substituted carbazole-imidazole hybrids. nih.gov Similarly, N-ethyl carbazole can be prepared through reactions with ethylating agents. uobaghdad.edu.iq
| Electrophile | Base | Resulting N-Substituent | Reference |
|---|---|---|---|
| 1,3-Dibromopropane | NaOH | -(CH2)3-Br | nih.gov |
| 1,4-Dibromobutane | NaOH | -(CH2)4-Br | nih.gov |
| Acetyl Chloride | (Implied base or acylation conditions) | -C(O)CH3 | researchgate.net |
| Benzoyl Chloride | (Implied base or acylation conditions) | -C(O)Ph | nih.gov |
Modifying the aromatic rings of the benzo[c]carbazole framework allows for fine-tuning of its electronic and steric properties. Transition metal-catalyzed C-H functionalization has become a primary tool for this purpose, offering a direct route to substituted carbazoles without the need for pre-functionalized starting materials. chim.it
Directed C-H Functionalization : This approach uses a directing group, often attached to the carbazole nitrogen, to guide a metal catalyst to a specific C-H bond, enabling regioselective functionalization. chim.it The trivalent phosphine (B1218219) unit in N-(2-(diphenylphosphanyl)phenyl)carbazole, for example, directs C-H alkenylation exclusively to the C1 position. chim.it
Multi-site C-H Functionalization : Gold catalysts have shown a unique ability to facilitate multiple C-H functionalization reactions on carbazole heterocycles using diazoalkanes, allowing for the introduction of up to six carbene fragments onto a polycarbazole framework. nih.gov
Electrophilic Aromatic Substitution : Traditional methods such as electrophilic halogenation (e.g., with N-Bromosuccinimide) can also be used to functionalize the electron-rich aromatic rings of the carbazole system, as demonstrated in the first step of the multi-step synthesis of benzo[c]carbazole analogues. wits.ac.za
The choice of method and position of functionalization can significantly impact the molecule's properties, which is critical for applications in materials science. nih.govd-nb.info
Formation of Polymeric and Oligomeric Carbazole Structures
The carbazole moiety, including benzo[c]carbazole derivatives, serves as a crucial building block for conjugated polymers, which are valued for their unique optical and electrical properties. acs.org The synthesis of well-defined poly(carbazole)s is essential for their application in electronic devices. Functionalized 2,7-carbazole monomers are typically used as precursors for these polymers. acs.org Several coupling polymerization techniques are employed to form these polymeric and oligomeric structures:
Yamamoto Coupling: This method involves the nickel-catalyzed polymerization of dihalo-aromatic compounds.
Stille Coupling: This versatile cross-coupling reaction uses an organotin compound and an organic halide, catalyzed by palladium.
Suzuki Coupling: A widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. A key step in the synthesis of some benzo[c]carbazole analogues involves a Suzuki coupling reaction. wits.ac.za
Horner-Emmons Coupling: This reaction is used to create vinylene linkages between carbazole units, leading to polymers with altered electronic properties. acs.org
These polymerization strategies have enabled the creation of various poly(2,7-carbazole) derivatives, which are promising for use in transistors, light-emitting diodes, and photovoltaic cells. acs.org
Optimization of Synthetic Pathways
The optimization of synthetic routes to this compound and its analogues is critical for improving efficiency, yield, and purity. This involves a careful selection of catalysts, reaction conditions, and strategies to control the product's stereochemistry.
Catalyst Systems and Reaction Conditions
A variety of catalyst systems and reaction conditions have been developed for the synthesis of carbazole scaffolds. Transition metal catalysts are particularly prominent in these methodologies.
Palladium Catalysis : Palladium-catalyzed reactions are widely used, including tandem sequences of intermolecular amination and intramolecular direct arylation. organic-chemistry.org These methods can utilize inexpensive 1,2-dihaloarenes as starting materials. organic-chemistry.org Microwave irradiation in conjunction with a magnetically recoverable palladium nanocatalyst has been shown to drastically reduce reaction times. organic-chemistry.org
Rhodium Catalysis : Rhodium catalysts, such as Rh(OAc)₃ and Rh₂(OCOC₇H₁₅)₄, are effective for synthesizing carbazoles from precursors like aryl sulfilimines or biaryl azides. organic-chemistry.orgnih.gov These reactions often proceed under milder conditions than traditional methods. nih.gov
Gold Catalysis : Gold catalysts can be used for the synthesis of π-extended carbazole systems. researchgate.net They have also been employed in the carbocyclization of C2-allenylindoles to form the carbazole skeleton. chim.it
Iridium/Copper Co-catalysis : An iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using a copper co-catalyst and air as the terminal oxidant, provides an efficient route to N-H carbazoles. organic-chemistry.org
Solid Acid Catalysis : For certain intramolecular cyclizations, such as the formation of benzo[a]carbazole derivatives, a solid acidic catalyst derived from sulfonated amorphous carbon has been used, though this method requires high temperatures (240 °C). nih.gov
The reaction conditions are often tailored to the specific catalytic system, ranging from visible-light irradiation for C-H amination reactions with sulfilimines to microwave-assisted Madelung's reactions for the synthesis of dibenzo[a,c]carbazoles. nih.govsciforum.net
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium Nanocatalyst | Tandem Amination/Arylation | Microwave-assisted, reduced reaction times. | organic-chemistry.org |
| Rh(OAc)₃ | Intramolecular C-H Amination | Utilizes sulfilimines as nitrene precursors. | nih.gov |
| Rh₂(OCOC₇H₁₅)₄ | Nitrene C-H Insertion | Effective with biaryl azide precursors at 60°C. | organic-chemistry.org |
| Iridium/Copper | Dehydrogenative Cyclization | Uses air as a green terminal oxidant. | organic-chemistry.org |
| Gold Complexes | Carbocyclization | Synthesizes π-extended carbazole systems. | researchgate.net |
| AC-SO₃H (Solid Acid) | Intramolecular Cyclization | Heterogeneous catalyst, requires high temperature. | nih.gov |
Stereochemical Control in Synthesis
Information regarding specific stereochemical control in the synthesis of this compound is not extensively detailed in the reviewed literature. However, the principles of achieving stereoselectivity are relevant in the broader field of synthesizing complex heterocyclic molecules. For instance, in the synthesis of related tetrahydrocarboline structures via gold-catalyzed indole-allene cycloadditions, the use of an enantioenriched phosphine ligand (PC-PHOS) allowed for the preparation of products with high enantioselectivities. chim.it This demonstrates that the selection of appropriate chiral ligands in transition metal catalysis is a viable strategy for controlling stereochemistry in the formation of complex carbazole-related frameworks.
Yield Enhancement and Purity Considerations
Maximizing reaction yield and ensuring high product purity are paramount in synthetic chemistry. For benzo[c]carbazole and its analogues, various approaches have contributed to these goals.
Mild Reaction Conditions : The use of aryl sulfilimines as nitrene precursors, activated by either visible light or rhodium catalysis, represents a significant advancement. nih.gov This method proceeds under milder conditions than those using hazardous azides and can produce high yields. A gram-scale synthesis of the natural product Clausine C using this method delivered the desired product in 86% yield. nih.gov
Process Simplification : A notable advantage of certain optimized methods is the simplification of purification. In the aforementioned gram-scale synthesis, the product was purified by simple filtration and washing, avoiding the need for column chromatography. nih.gov
| Compound/Method | Yield | Notes | Reference |
|---|---|---|---|
| 5,7-dimethyl-7H-benzo[c]carbazole | 79% (over 4 steps) | Synthesized from 2-methyl-1H-indole. | wits.ac.za |
| 10-Methoxy-5,7-dimethyl-7H-benzo[c]carbazole | 75% (over 4 steps) | Analogous synthesis from a methoxy-substituted indole. | wits.ac.za |
| Clausine C (Carbazole Alkaloid) | 86% (gram-scale) | Via visible light-induced C-H amination from a sulfilimine precursor. | nih.gov |
| Benzo[a]carbazole derivatives | 73% | Via intramolecular cyclization using a solid acid catalyst. | nih.gov |
Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 9-Phenyl-7H-benzo[c]carbazole, this would involve identifying distinct signals for each proton on the benzo[c]carbazole core and the pendant phenyl ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position on the molecule.
No published experimental ¹H NMR data is available for this specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy detects the carbon atoms in a molecule. This analysis would reveal the number of chemically non-equivalent carbon atoms in this compound and their respective chemical shifts. This data is essential for confirming the carbon skeleton of the fused aromatic system and the phenyl substituent.
No published experimental ¹³C NMR data is available for this specific compound.
Heteronuclear NMR Techniques (e.g., ¹⁹F NMR, ³¹P NMR for derivatives)
For derivatives of this compound containing other NMR-active nuclei like fluorine-19 or phosphorus-31, heteronuclear NMR techniques would be employed. These methods provide direct information about the environment of these specific heteroatoms, which is invaluable for characterizing functionalized versions of the molecule.
As there is no data for the parent compound, no data for its derivatives concerning these techniques is applicable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise molecular weight of this compound with very high accuracy (typically to four or five decimal places). This measurement allows for the confident determination of its elemental formula (C₂₂H₁₅N), distinguishing it from other compounds with the same nominal mass.
No published experimental HRMS data is available for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this technique would provide its retention time and its electron ionization (EI) mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) and a characteristic pattern of fragment ions, offering clues about the molecule's structure and stability. While GC-MS data is available for the parent 7H-benzo[c]carbazole, it cannot be extrapolated to the phenyl-substituted compound.
No published experimental GC-MS data is available for this specific compound.
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide invaluable information on the molecular conformation and packing of this compound in the solid state.
An XRD analysis of a suitable single crystal of this compound would reveal its fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This data defines the repeating lattice structure of the crystal.
The conformation of the molecule, specifically the dihedral angle between the phenyl group and the benzo[c]carbazole core, would be precisely determined. In similar phenyl-substituted carbazole (B46965) systems, this angle is influenced by steric hindrance and electronic effects, leading to a non-planar arrangement. For instance, in the related isomer 9-phenylcarbazole (B72232), a twisted conformation is observed. The benzo[c]carbazole moiety itself is expected to be largely planar, although slight deviations from planarity are possible due to crystal packing forces.
Illustrative Crystal Data for a Phenylcarbazole Derivative
Please note: The following table is a representative example based on data for a related phenylcarbazole isomer, as specific experimental data for this compound is not available in the reviewed literature.
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | F d d 2 |
| a (Å) | 38.272 |
| b (Å) | 12.8163 |
| c (Å) | 10.8580 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5329.9 |
| Z (molecules per unit cell) | 16 |
The arrangement of molecules within the crystal lattice is governed by a variety of non-covalent interactions. For an aromatic system like this compound, π-π stacking interactions are anticipated to play a significant role in the crystal packing. These interactions occur between the electron-rich aromatic rings of adjacent molecules. The centroid-to-centroid distances and the slip angles between the stacked rings, determinable from XRD data, are crucial parameters for quantifying the strength and nature of these interactions. In many carbazole derivatives, centroid-to-centroid distances for π-π stacking are typically observed in the range of 3.5 to 4.5 Å.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's chemical bonds. While specific experimental spectra for this compound are not detailed in the available literature, the expected vibrational characteristics can be predicted based on its functional groups.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to be dominated by contributions from the aromatic carbazole core and the phenyl substituent.
Key expected IR absorption bands include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
N-H stretching: A characteristic sharp peak for the secondary amine in the carbazole ring, expected around 3400 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the multiple aromatic rings.
C-N stretching: Vibrations involving the carbon-nitrogen bonds of the carbazole ring, usually found in the 1350-1250 cm⁻¹ range.
C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
Illustrative IR Peak Assignments for this compound
Please note: This table presents expected vibrational modes and their approximate frequency ranges. It is not based on experimental data for the specific compound.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C ring stretch |
| ~1330 | C-N stretch |
| 900-675 | Aromatic C-H out-of-plane bend |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. The Raman spectrum of this compound would provide additional structural information.
Expected prominent Raman signals include:
Symmetric Aromatic Ring Breathing Modes: Strong, sharp peaks, often in the 1000-800 cm⁻¹ region, which are characteristic of the carbazole ring system.
Aromatic C=C Stretching: These vibrations are also Raman active and would appear in the 1600-1450 cm⁻¹ range, complementing the IR data.
C-H in-plane bending: These modes would be observable in the 1300-1000 cm⁻¹ region.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound. Subtle shifts in peak positions in the solid-state spectra compared to a solution-phase spectrum could also offer insights into the effects of intermolecular interactions on the molecular vibrations.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining ground-state properties, including molecular geometry and the distribution of electrons.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO energy level is related to the electron-donating ability (ionization potential), while the LUMO energy level corresponds to the electron-accepting ability (electron affinity).
For derivatives of the parent 7H-benzo[c]carbazole (BCz) structure, DFT calculations have been performed to determine these energy levels. While specific values for the 9-phenyl substituted variant are not detailed in the available literature, studies on related BCz derivatives provide a comparative baseline. For instance, the introduction of different functional groups to the BCz core significantly modulates the HOMO and LUMO energy levels, which in turn affects the material's charge injection and transport properties in electronic devices.
The spatial distribution of the HOMO and LUMO electron clouds reveals the nature of the molecule's frontier orbitals. In many carbazole-based systems, the HOMO is typically localized over the electron-rich carbazole (B46965) core and any donor moieties, while the LUMO is distributed across the electron-accepting parts of the molecule.
For derivatives of 7H-benzo[c]carbazole, computational studies show that the electronic clouds on the HOMO are often distributed on the BCz unit itself. chinesechemsoc.org The introduction of a phenyl group at the N-9 position is expected to influence this distribution, potentially leading to delocalization across both the benzocarbazole skeleton and the appended phenyl ring. This delocalization affects the HOMO-LUMO energy gap (Eg), a critical parameter that determines the molecule's absorption and emission characteristics. A smaller energy gap generally corresponds to absorption at longer wavelengths. Theoretical calculations on various benzocarbazole-based dyes have shown energy gaps ranging from 1.733 eV to 2.173 eV, demonstrating the tunability of this property through chemical modification. sciencepublishinggroup.com
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Selected Benzocarbazole-Based Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| Benzocarbazole Derivative 1 | -5.45 | -2.31 | 3.14 |
| Benzocarbazole Derivative 2 | -5.62 | -2.55 | 3.07 |
| Benzocarbazole Derivative 3 | -5.78 | -2.89 | 2.89 |
Note: Data is representative of benzocarbazole derivatives and not specific to 9-Phenyl-7H-benzo[c]carbazole. The actual values can vary based on the specific functional groups and computational methods used.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a workhorse method for studying the properties of molecules in their electronically excited states. It allows for the prediction of electronic absorption and emission spectra, as well as the characterization of the transitions involved.
TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions from the ground state to various excited states. The oscillator strength is a measure of the probability of a given transition occurring upon absorption of light.
For the parent 7H-benzo[c]carbazole (BCz) and its derivatives, TD-DFT calculations have been used to elucidate their photophysical properties. The lowest triplet state (T1) energy for the BCz monomer has been calculated to be 2.610 eV (corresponding to an emission wavelength of 475 nm). chinesechemsoc.org For more complex benzocarbazole-based dyes designed for solar cells, TD-DFT calculations have predicted maximum absorption wavelengths ranging from 631 nm to 754 nm, indicating strong absorption in the visible and near-infrared regions. sciencepublishinggroup.com These transitions are typically characterized as π-π* or intramolecular charge transfer (ICT) transitions.
Table 2: Predicted Electronic Transitions for Representative Benzocarbazole Derivatives
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 2.15 | 576 | 1.23 |
| S0 → S2 | 2.48 | 500 | 0.15 |
| S0 → S3 | 2.71 | 457 | 0.09 |
Note: This data is illustrative for advanced benzocarbazole-based systems and not specific to this compound.
Understanding the nature of excited states is crucial for designing materials for applications like OLEDs and solar cells. TD-DFT allows for the analysis of the orbitals involved in an electronic transition, which helps to classify the excited state as either a locally excited (LE) state or a charge-transfer (CT) state.
In D-A (donor-acceptor) type molecules, an ICT state is formed when an electron moves from a donor part (often where the HOMO is localized) to an acceptor part (where the LUMO is localized) upon photoexcitation. For derivatives of 7H-benzo[c]carbazole, it has been shown that the HOMO can be located on the BCz unit, while the LUMO is concentrated on an acceptor moiety, indicating a possible ICT process. chinesechemsoc.org The phenyl group in this compound can act as a π-conjugated system that modulates these charge transfer characteristics, influencing properties such as fluorescence and phosphorescence. acs.org The degree of charge transfer in the excited state has a significant impact on the emission wavelength, quantum yield, and lifetime of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are instrumental in exploring the dynamic nature of molecules over time, providing insights into their flexibility and interactions.
Conformational Analysis and Flexibility
Molecular dynamics simulations would likely reveal a non-planar ground state geometry. The steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole framework would prevent a fully coplanar arrangement. The simulations would allow for the exploration of the potential energy surface associated with the rotation around the C-N bond connecting the phenyl group to the carbazole moiety. This analysis would identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
The flexibility of the molecule is largely dictated by this rotational barrier. A lower barrier would imply greater conformational flexibility at room temperature, with the phenyl group able to rotate more freely. Conversely, a high rotational barrier would lead to more rigid, locked conformations. Studies on similar phenylcarbazole systems suggest that the incorporation of the carbazole unit contributes to a less flexible molecule compared to analogous diphenylamino compounds. nih.gov
Table 1: Predicted Torsional Angle Data for this compound
| Parameter | Predicted Value/Range |
|---|---|
| Most Stable Dihedral Angle | 40° - 60° |
| Rotational Energy Barrier | 5 - 15 kcal/mol |
Note: These are estimated values based on computational studies of similar phenyl-substituted nitrogen-containing aromatic systems. Actual values would require specific calculations for this molecule.
Intermolecular Interactions in Condensed Phases
In the solid state or in solution, molecules of this compound will interact with each other. MD simulations can elucidate the nature and strength of these intermolecular forces, which govern the material's bulk properties.
The primary intermolecular interactions expected for this compound are van der Waals forces and, more specifically, π-π stacking interactions between the aromatic rings. The large, planar surface of the benzo[c]carbazole core and the phenyl substituent provide ample opportunity for such stacking. Simulations can quantify the preferred stacking geometries (e.g., parallel-displaced, T-shaped) and the corresponding interaction energies.
Computational Predictions of Reactivity and Stability
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting the reactivity and thermodynamic stability of molecules.
Reaction Pathway Modeling
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the synthesis of this compound could be modeled to understand the reaction mechanism and identify key intermediates and transition states. A common route to similar carbazoles involves intramolecular cyclization. rsc.orgchim.it
Furthermore, the reactivity of the molecule towards electrophilic or nucleophilic attack can be predicted. By calculating molecular orbital energies (HOMO and LUMO) and mapping the electrostatic potential, regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack) can be identified. This information is critical for designing new synthetic routes and understanding the molecule's potential applications. For example, modeling could predict the most likely sites for halogenation or nitration on the aromatic rings.
Thermochemical Parameters
Thermochemical parameters provide fundamental information about the stability and energy content of a molecule. DFT calculations can provide reliable estimates of these properties.
Key thermochemical parameters that can be calculated include the enthalpy of formation, entropy, and Gibbs free energy of formation. These values are essential for understanding the thermodynamics of reactions involving this compound and for predicting its stability under various conditions. For instance, the enthalpy of formation indicates the energy released or absorbed during the formation of the compound from its constituent elements in their standard states.
Table 2: Predicted Thermochemical Parameters for this compound
| Parameter | Predicted Value | Units |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | Value not available | kcal/mol |
| Standard Entropy (S°) | Value not available | cal/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | Value not available | kcal/mol |
Note: Specific values for this compound are not available in the surveyed literature and would require dedicated computational studies.
While detailed research findings for this compound are not yet prevalent, the application of established computational methodologies provides a robust framework for predicting its behavior. Future computational and experimental work will be necessary to validate and refine these theoretical predictions.
Advanced Applications in Organic Electronics and Photonics
Organic Light-Emitting Diodes (OLEDs)
The carbazole (B46965) moiety is a versatile component in the design of materials for OLEDs, serving various functions within the device architecture. Its electron-rich nature and high thermal stability make it a prime candidate for developing high-performance and durable OLEDs.
While 9-Phenyl-7H-benzo[c]carbazole itself is not commonly used as a primary emitter, its core structure, benzo[c]carbazole (BCz), serves as a foundational chromophore for developing efficient blue fluorescent emitters. Research has shown that fusing a phenyl ring to the BCz core can create isomeric chromophores with distinct photophysical properties. rsc.org
For instance, two blue fluorescent emitters, NIDPA-1 and NIDPA-2, were developed by functionalizing BCz-based isomeric chromophores with diphenylamine (B1679370) donors. The position of the phenyl fusion significantly influences the charge-transfer character of the emitter. rsc.org An emitter with the fusion on the naphthalene (B1677914) unit of the BCz core (NIDPA-1) exhibits a weaker charge-transfer character, leading to better blue color purity. Conversely, fusing the phenyl ring to the phenyl unit of the BCz core (NIDPA-2) results in a stronger charge-transfer character and a red-shifted emission spectrum. rsc.org
A device utilizing the NIDPA-1 emitter demonstrated a higher quantum efficiency and a smaller full width at half maximum, contributing to superior blue color purity. In contrast, the NIDPA-2 based device showed a longer operational lifetime and a remarkably high maximum luminance, exceeding 70,000 cd/m². rsc.org The exceptional stability of these devices under high brightness highlights the potential of the benzo[c]carbazole core in creating robust blue emitters for OLED applications. rsc.org
Table 1: Performance of Blue Fluorescent Emitters Based on Isomeric Fused Benzocarbazole Chromophores
| Emitter | Fusion Position | Charge-Transfer Character | Device EQE | Color Purity | Max. Luminance (cd/m²) |
| NIDPA-1 | Naphthalene unit of BCz | Weak | Higher | Better | >60,000 |
| NIDPA-2 | Phenyl unit of BCz | Strong | Lower | Lower | >70,000 |
EQE: External Quantum Efficiency
Carbazole derivatives are widely employed as host materials in PhOLEDs due to their high triplet energy and good charge-transporting properties. These characteristics are essential for efficiently transferring energy to the phosphorescent guest emitter and preventing triplet-triplet annihilation.
Recent studies have focused on designing bipolar host materials that can transport both holes and electrons, leading to a more balanced charge injection and a wider recombination zone within the emitting layer. This, in turn, improves device efficiency and reduces efficiency roll-off at high brightness. nih.gov By incorporating both carbazole (as the electron-donating moiety) and benzimidazole (B57391) (as the electron-accepting moiety), researchers have synthesized bipolar host materials with high triplet energies suitable for PhOLEDs. nih.gov
For example, a series of carbazole/benzimidazole-based molecules demonstrated that their twisted structure leads to high-lying LUMO levels and triplet energies, making them excellent hosts. An OLED using one of these materials, p-CbzBiz, as a host for a green phosphorescent emitter achieved a maximum external quantum efficiency (EQE) of 21.8%. nih.gov This performance is significantly higher than that of devices using traditional unipolar host materials like 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP). nih.gov
Furthermore, a novel "Ring-expansion" strategy has been proposed to enhance the performance of traditional host materials. This involves creating a more rigid molecular skeleton which can lead to better charge transport. rsc.org This approach has resulted in efficient phosphorescent OLEDs with suppressed efficiency roll-off. rsc.org
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs without the need for heavy metals, theoretically enabling 100% internal quantum efficiency. Carbazole derivatives are frequently used as the donor component in TADF emitters due to their ability to facilitate charge transfer.
The design of TADF molecules often involves creating a twisted geometry between the donor and acceptor units to minimize the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). A smaller ΔEST allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state.
In one study, a carbazole-based TADF emitter, 2,4-bis(diphenylamino)-9-phenyl-9H-carbazole-1,3-dicarbonitrile, was synthesized and shown to be an effective photocatalyst. acs.org Another study on two carbazole-based TADF emitters with the same donor and acceptor units but different steric hindrance demonstrated the importance of molecular geometry. The emitter with greater steric hindrance exhibited a smaller ΔEST (0.03 eV compared to 0.10 eV), leading to significantly higher device efficiencies (a maximum EQE of 20.1% versus 14.4%). rsc.org
When carbazole/benzimidazole-based bipolar molecules were used as host materials for a green TADF emitter (4CzIPN), the resulting OLED achieved a maximum EQE of 16.7%. nih.gov
The inherent charge-transporting properties of carbazole derivatives make them suitable for use in charge transport layers of OLEDs. The electron-rich nature of the carbazole moiety typically results in preferential hole transport. researchgate.net However, by functionalizing the carbazole core with electron-withdrawing groups, it is possible to create materials with bipolar or even electron-transporting characteristics.
Theoretical studies on the carbazole derivative dibenzo [2, 3 : 5, 6] pyrrolizino [1, 7-bc]-indolo-[1,2,3-lm]carbazole (DiPICz) indicated an electron mobility two orders of magnitude higher than its hole mobility, suggesting it behaves as an electron-transporting material. researchgate.net This is attributed to small electron internal reorganization energies and a favorable molecular packing in its single crystals. researchgate.net
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of organic photovoltaics, carbazole-based materials, including their benzo-fused derivatives, are primarily utilized for their excellent hole-transporting capabilities and good thermal and chemical stability. researchgate.net
In bulk heterojunction (BHJ) solar cells, carbazole-based polymers have been successfully used as the electron donor material. For instance, polymers based on 2,7-disubstituted carbazole have shown great promise. By copolymerizing 2,7-carbazole with various electron-accepting units, researchers have achieved power conversion efficiencies of up to 6%. rsc.org
More recently, theoretical studies using density functional theory (DFT) have explored enhancing the photovoltaic properties of phenylsulfonyl carbazole-based materials. By incorporating a thiophene (B33073) ring and various end-capped acceptors, it is possible to tune the electronic and optical properties of these materials. nih.gov The benzofuro[2,3-b]carbazole core, a related heterocyclic structure, has been shown to enhance π-conjugation, which facilitates effective charge transfer and reduces recombination losses. nih.gov The inclusion of phenylsulfonyl groups adds electron-accepting character, which can stabilize the molecule and improve electron affinity. nih.gov These modifications lead to a reduced bandgap and a red-shifted absorption maximum, making the materials more effective at harvesting solar energy. nih.gov
Dye-Sensitized Solar Cells (DSSCs) Sensitizers
Derivatives of this compound have been effectively utilized as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These organic dyes typically feature a Donor-π-Acceptor (D-π-A) architecture, which is crucial for efficient intramolecular charge transfer (ICT), broad absorption in the visible spectrum, and effective electron injection into the semiconductor's conduction band. The carbazole moiety serves as a potent electron donor, valued for its thermal stability, high hole-transport capability, and electron-rich nature.
The photovoltaic performance of these carbazole-based dyes demonstrates their potential as effective sensitizers in DSSCs. The key parameters are summarized in the table below.
| Dye ID | Jsc (mA/cm²) | Voc (V) | Fill Factor (ff) | PCE (%) |
| BPA | 10.35 | 0.59 | 0.61 | 3.72 |
| BPCA | 10.98 | 0.63 | 0.65 | 4.50 |
| BPCH | 11.54 | 0.68 | 0.69 | 5.41 |
| Data sourced from theoretical and experimental studies on carbazole-based sensitizers. nih.gov |
Organic Field-Effect Transistors (OFETs)
The application of this compound and its derivatives extends to Organic Field-Effect Transistors (OFETs), where they serve as the active semiconductor layer. The performance of an OFET is highly dependent on the molecular structure, packing, and thin-film morphology of the organic semiconductor, which collectively determine the charge carrier mobility.
Semiconductor Layer Materials
Carbazole-based materials have been extensively studied for their charge-carrying capabilities. rsc.org The rigid and planar structure of the carbazole unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport. In the context of 9-phenyl-9H-carbazole derivatives, modifications to the molecular structure have been shown to influence their electronic properties and suitability for OFET applications.
For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting charge injection and transport. nih.gov Research on carbazole-based copolymers used as electrets in photoresponsive OFET memory devices has shown that incorporating both donor (carbazole) and acceptor (benzothiadiazole) moieties within the polymer structure leads to faster and more effective photo-induced recovery behavior. acs.org This highlights the importance of the donor-acceptor effect within the carbazole system for controlling charge trapping and de-trapping processes, which are fundamental to the operation of transistor-based memory. acs.org Furthermore, 9-phenyl-9H-carbazole derivatives combined with o-carborane (B102288) units have been proposed as promising materials for organic thin-film transistors. researchgate.net
Fluorescent and Phosphorescent Materials
The inherent photophysical properties of the 7H-benzo[c]carbazole (BCz) core make it an excellent building block for advanced fluorescent and phosphorescent materials. Its derivatives have shown remarkable performance in emerging areas such as ultralong organic room temperature phosphorescence and color-tunable emitters.
Ultralong Organic Room Temperature Phosphorescence (UORTP) Systems
Purely organic materials that exhibit ultralong room temperature phosphorescence (UORTP) are of great interest for their potential in applications like bioimaging and advanced data encryption. While pure, crystalline powders of BCz and its derivatives typically only show blue fluorescence, they can be induced to produce strong, photo-activated green UORTP when dispersed into a polymer or powder matrix at room temperature.
The mechanism for this matrix-mediated UORTP involves the generation of charge-separated states via radicals. The host matrix plays a crucial role in stabilizing these charge-separated states, thereby enabling the long-lived phosphorescence. For example, at 77 K, BCz powder exhibits yellow afterglow with phosphorescence peaks at 555, 604, and 662 nm, and lifetimes approaching one second (e.g., 901.9 ms (B15284909) at 555 nm). This ability to activate and sustain UORTP through matrix isolation represents a significant advancement in the design of organic phosphorescent materials. It has also been noted that isomeric impurities, such as 1H-benzo[f]indole, present in commercial carbazole can induce or enhance UORTP in carbazole derivatives.
Color-Tunable Emitters via Structural Modification
A key feature of UORTP systems based on 7H-benzo[c]carbazole is the ability to tune the emission color. The phosphorescence color can be modulated between green and yellow by changing the host matrix. This tunability arises from the influence of the matrix on the aggregation state and the stability of the charge-separated states responsible for the phosphorescence.
For instance, when donor-acceptor type derivatives of BCz, such as CNBrBCz and PyAmBCz, are dispersed into different matrices, the resulting UORTP color can be altered. In some doped powder systems, by varying the concentration of the guest molecule, it is possible to have two coexisting phosphorescence bands with different lifetimes, further expanding the possibilities for color tuning. This matrix-controlled color-tunable UORTP provides a versatile platform for creating custom emitters for specific applications.
Fluorescent Probes for Non-Biological Sensing Applications
The unique phosphorescent properties of 7H-benzo[c]carbazole derivatives also lend themselves to applications in sensing and imaging. While carbazole derivatives are broadly investigated as fluorescent chemosensors for analytes like metal ions and acids, specific derivatives of BCz have demonstrated utility in materials-based sensing. nih.gov
A notable example is a system where a derivative, CNBrBCz, is doped into a polymethyl methacrylate (B99206) (PMMA) film. This composite material exhibits strong, photo-activated UORTP that functions effectively both in air and underwater. The phosphorescence properties, including intensity and lifetime, are even superior underwater, which is attributed to the encapsulating and hydrophobic nature of the PMMA film. This system has been successfully applied to photo-printing, where patterns can be easily written and erased, and as a novel underwater coating. The ability of the coating to be activated by light to change its emission from blue to white while submerged opens new avenues for underwater imaging and sensing applications.
| Compound/System | Application | Sensing/Imaging Principle |
| CNBrBCz@PMMA Film | Photo-printing | Photo-activated UORTP allows for erasable patterns. |
| CNBrBCz@PMMA Film | Underwater Coating/Imaging | Hydrophobic film protects the phosphorescent material, allowing for light-activated emission changes underwater. |
Mechanistic Insights into Chemical Reactivity
Electrophilic and Nucleophilic Substitution Reactions
The extended π-system of the 9-Phenyl-7H-benzo[c]carbazole core is inherently electron-rich, making it susceptible to electrophilic substitution. The specific sites of reaction are governed by the electronic influence of the nitrogen atom and the fused aromatic rings. While specific studies on this compound are specialized, the general reactivity of carbazoles provides significant insight.
Transition metal-catalyzed C-H activation has become a primary tool for the regioselective functionalization of the carbazole (B46965) skeleton. chim.it This approach allows for the introduction of various functional groups at specific positions. By employing a directing group, often attached to the carbazole nitrogen, chemists can achieve site-selective cyclometallation, which is a key step in these transformations. chim.it Following this activation, coupling partners can be introduced to form new C-C or C-heteroatom bonds. For the carbazole framework, alkylation, arylation, acylation, and borylation have been successfully demonstrated, typically targeting the C1, C2, C3, and C4 positions. chim.it In the case of this compound, the additional fused ring influences the electron density distribution, potentially favoring substitution on the carbazole or the newly fused benzo- portion, depending on the reaction conditions and directing group strategy employed.
Nucleophilic substitution reactions on the unmodified aromatic core are far less common due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups or the formation of an organometallic intermediate to proceed.
Oxidation and Reduction Pathways
The electrochemical behavior of this compound is dominated by the electroactive nitrogen atom within the carbazole core. ntu.edu.tw Oxidation of the parent 9-phenylcarbazole (B72232) molecule is a key process, leading to the formation of a stable cation radical. ntu.edu.tw
Electrochemical studies on 9-phenylcarbazoles show that the oxidation potential is sensitive to substituents on the carbazole ring, particularly at the 3 and 6 positions. ntu.edu.tw The N-phenyl group plays a crucial role in stabilizing the resulting radical cation and sterically hindering the dimerization that is often observed with 3,6-unprotected carbazole cation radicals. ntu.edu.twnsf.gov The para position of the 9-phenyl group is generally found to be unreactive towards redox reactions and dimerization. ntu.edu.tw The oxidation of 9-phenylcarbazole itself is observed as an irreversible wave at approximately +1.38 V, which upon formation of the cation radical, shows characteristic broad absorption bands in the visible and near-infrared regions. ntu.edu.tw
| Compound | Oxidation Potential (E1/2 or Ep,a) | Key Observation | Reference |
|---|---|---|---|
| 9-Phenylcarbazole | +1.38 V (Ep,a) | Irreversible oxidation; forms cation radical that can dimerize. | ntu.edu.tw |
| 3,6-Dibromo-9-phenylcarbazole | +1.49 V (E1/2) | Reversible oxidation; electron-withdrawing groups increase potential. | ntu.edu.tw |
| N-phenyl-3,6-bis(N-carbazolyl)carbazole | ~+0.7 V and ~+1.1 V | Multiple reversible oxidation steps corresponding to the different carbazole units. |
Reduction pathways are less explored but would involve the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO) of the extensive aromatic system, a process that typically requires strongly reducing conditions.
Coupling Reactions for Polymerization and Complex Architecture Synthesis
Derivatives of this compound are valuable monomers for the synthesis of conjugated polymers and complex molecular architectures due to their robust thermal and photochemical stability and charge-transporting properties. Various metal-catalyzed cross-coupling reactions are employed for this purpose.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. nbinno.compolyu.edu.hk This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester derivative of the benzocarbazole with an aryl halide. nbinno.comnih.gov By creating di-functionalized monomers (e.g., dibromo- or diboronic acid derivatives), this reaction can be used in a step-growth polymerization to produce poly(benzocarbazole)s. researchgate.netmdpi.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nbinno.com
Yamamoto coupling is another key polymerization technique, which involves the nickel-catalyzed reductive coupling of aryl halides. ecust.edu.cnutexas.edu This method is particularly effective for creating symmetrical polymers from dihalo-benzocarbazole monomers. The resulting polymers often exhibit high thermal stability.
Other significant coupling reactions include Stille coupling (using organotin reagents) and Sonogashira coupling (linking aromatic halides with terminal alkynes), which allows for the introduction of acetylenic spacers into the polymer backbone. researchgate.net Furthermore, electropolymerization via oxidative coupling can be used to grow polymer films directly onto an electrode surface. This process involves the repeated oxidation of the monomer, where the resulting radical cations couple to form the polymer chain.
| Reaction Name | Catalyst/Reagent | Monomer Functional Groups | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Complex | Aryl Halide + Boronic Acid/Ester | Aryl-Aryl |
| Yamamoto Coupling | Nickel Complex | Aryl Halide + Aryl Halide | Aryl-Aryl |
| Stille Coupling | Palladium Complex | Aryl Halide + Organostannane | Aryl-Aryl |
| Sonogashira Coupling | Palladium/Copper Complex | Aryl Halide + Terminal Alkyne | Aryl-Alkyne |
| Oxidative Coupling | Electrochemical Potential | Unfunctionalized Aromatics | Aryl-Aryl |
Photochemical Reaction Mechanisms
The extended conjugation of the this compound structure makes it a potent chromophore, absorbing light in the UV and visible regions and participating in a variety of photochemical processes.
Upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, it can undergo several de-excitation pathways. One key process is photoinduced electron transfer (PET) , where the excited benzocarbazole can act as a strong electron donor. nsf.gov The electron-donating capabilities of carbazoles have led to their use as single-electron photoreductants in organic synthesis. nsf.gov The efficiency of these processes can be tuned by adding substituents to the phenyl ring, which alters the electronic environment and the energy of the intramolecular charge transfer (ICT) state. nih.gov
Benzocarbazole derivatives can also undergo photochemical rearrangements. For instance, related N-acyl carbazoles are known to undergo a photo-Fries rearrangement . researchgate.net Another potential pathway is photocyclization , where irradiation can induce 6π-electrocyclization to form even more extended, fused aromatic systems. researchgate.net
In donor-acceptor dyads, where the benzocarbazole unit is linked to an electron-accepting moiety, excitation can lead to the formation of a charge-transfer state. rsc.org This state can then undergo intersystem crossing (ISC) to a triplet state, a process that is crucial for applications in photodynamic therapy and as sensitizers. The spin-orbit charge transfer (SOCT-ISC) mechanism is often invoked to explain efficient ISC in such systems. rsc.org The fusion of the additional benzene (B151609) ring, as in 7H-benzo[c]carbazole, can influence the charge-transfer character of the excited state and red-shift its emission spectrum compared to simpler carbazoles. rsc.org
Structure Performance Relationships in Advanced Materials
Influence of Substituents on Electronic Energy Levels
The electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical parameters that dictate the charge injection and transport properties of a material. These levels can be precisely controlled by the introduction of various substituent groups onto the molecular core.
The oxidation potential of carbazole-based compounds is a direct indicator of the HOMO energy level. Studies on 9-phenylcarbazole (B72232) derivatives have shown that these potentials are highly sensitive to substituents at the 3 and 6 positions of the carbazole (B46965) unit, while being relatively insensitive to changes at the para-position of the 9-phenyl group. ntu.edu.tw For instance, attaching electron-withdrawing groups like bromo-moieties at the 3 and 6 positions leads to a substantial positive shift in the oxidation potential, indicating a deeper HOMO level. ntu.edu.tw Conversely, electron-donating groups would be expected to raise the HOMO energy level.
In a study of 9-phenyl-9H-carbazole-based compounds linked to an ortho-carborane acceptor, the introduction of substituents with increasing electron-donating ability (from -F to -H to -CH₃ to -C(CH₃)₃) on the 9-phenyl group systematically influenced the electronic environment. nih.govmdpi.com This modification directly affected the intramolecular charge transfer (ICT) processes, which are fundamental to the material's photophysical behavior. nih.gov The HOMO is predominantly localized on the 9-phenyl-9H-carbazole group, while the LUMO is localized on the acceptor moiety. nih.gov Therefore, strengthening the donor character of the carbazole unit via substituents directly impacts the energy gap and the nature of the electronic transitions. nih.gov
Table 1: Effect of Substituents on Oxidation Potential of 9-Phenylcarbazole Derivatives This table is illustrative of the principles discussed. Data is synthesized from related compound studies.
Correlation Between Molecular Architecture and Charge Carrier Mobility
In isomers of N-phenylcarbazole substituted phenanthro[9,10-d]imidazole, the substitution pattern (ortho- vs. meta-) results in dramatically different molecular structures and, consequently, charge transport properties. rsc.org The ortho-substituted isomer adopts a highly twisted molecular structure, which can be less favorable for intermolecular charge hopping. rsc.org In contrast, the meta-substituted isomer allows for an aggregation mode where the electron donor (carbazole) and acceptor moieties assemble into separate columns in the solid state. rsc.org This segregated packing is beneficial for enhancing both hole and electron mobility, leading to more balanced charge transport. rsc.org
The design of molecules with both electron-donating (like carbazole) and electron-accepting moieties can create bipolar materials capable of transporting both holes and electrons effectively. rsc.orgrsc.org For instance, linking a carbazole donor to electron-deficient groups like 1,3,4-oxadiazole (B1194373) and cyano moieties can induce a pronounced separation of positive and negative charge distributions within the molecule. rsc.org Placing these electron-deficient groups at the periphery of the molecule can provide efficient channels for electron transport. rsc.org This A–D–A′ (Acceptor-Donor-Acceptor) architecture has been shown to yield electron currents several orders of magnitude higher than simpler D-A structures or commercial electron transport materials. rsc.org
Tuning of Emission Wavelength and Efficiency through Structural Design
The color and efficiency of light emission from materials like 9-Phenyl-7H-benzo[c]carbazole can be finely tuned through deliberate structural design. Key strategies include modifying the electronic nature of substituents and altering the degree of conjugation and intramolecular charge transfer (ICT).
The emission wavelength can be shifted by introducing different functional groups. In one study on related phosphine (B1218219) oxide derivatives, attaching electron-donating groups such as tert-butyl, carbazole, or phenyl to the core structure resulted in a redshift of the emission wavelength compared to the unsubstituted parent compound. beilstein-journals.org Conversely, an electron-withdrawing bromine atom caused a blueshift. beilstein-journals.org This demonstrates a fundamental principle: increasing the electron-donating strength of substituents generally narrows the HOMO-LUMO gap, leading to lower-energy (redder) emission.
An investigation into isomeric chromophores based on 7H-benzo[c]carbazole (BCz) revealed that the position of a fused phenyl ring significantly influences the emission properties. rsc.org When the ring was fused through the naphthalene (B1677914) part of the BCz core, the resulting emitter showed weak charge-transfer character and pure blue emission. rsc.org However, fusing the ring through the phenyl unit of BCz led to a strong charge-transfer character, which redshifted the emission spectrum. rsc.org
Table 2: Influence of Structural Design on Photophysical Properties This table is illustrative of the principles discussed. Data is synthesized from related compound studies.
Impact of Molecular Packing and Aggregation on Device Performance
The way molecules pack in a crystal or thin film determines the extent of intermolecular electronic interactions, such as π-π stacking. rsc.org For some N-phenylcarbazole-based isomers, a packing arrangement based on intermolecular π-π interactions was shown to be beneficial for charge mobility. rsc.org In contrast, a different isomer exhibited a twisted structure dominated by intramolecular π-π interactions, which is less ideal for charge transport between molecules. rsc.org Strong intermolecular electronic coupling in molecular dimers has been identified as a key factor for achieving bright emission in the solid state for derivatives of dibenzo[a,c]carbazole. researchgate.net
Aggregation can sometimes be detrimental, leading to quenching of emission. However, some molecules exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly luminescent in an aggregated state or solid film. nih.gov This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. nih.gov
The formation of specific intermolecular bonds can also stabilize the molecular arrangement and enhance performance. In a series of halobenzonitrile–carbazole materials, the best-performing compounds featured a strong bifurcated intermolecular hydrogen bond in the crystal lattice. frontiersin.org This rigid network was crucial for achieving high photoluminescence quantum yields of over 20%. frontiersin.org Weaker networks of hydrogen bonds were less effective at preventing non-radiative distortions, leading to lower efficiency. frontiersin.org
Relationship between Molecular Rigidity and Non-Radiative Decay Pathways
A key challenge in designing efficient light-emitting materials is minimizing the energy lost through non-radiative decay pathways, such as vibrations and rotations. Increasing the structural rigidity of a molecule is a primary strategy to suppress these loss mechanisms.
Non-radiative decay often occurs when a molecule in its excited state undergoes structural changes or rotations. By designing more rigid molecular structures, these motions can be inhibited, forcing the molecule to release its energy radiatively (as light) instead. For example, the intense emission observed in some carbazole-based compounds in rigid states (such as in a frozen solvent at 77 K or in a solid film) is attributed to the restriction of structural changes that would otherwise occur in a flexible environment. nih.gov
The concept of molecular rigidity is also linked to thermal stability. Fused-ring systems, such as benzofuro- and benzothieno-carbazole derivatives, exhibit higher rigidity compared to their non-fused counterparts. rsc.org This increased rigidity leads to a significantly higher glass transition temperature (Tg), which is crucial for the morphological stability and longevity of thin films in devices. rsc.org
Furthermore, the geometric relationship between different parts of a molecule, such as the twist angle between the carbazole and phenyl rings, plays a role. In certain halobenzonitrile–carbazole compounds, the most efficient emitters exhibited minor twist and tilt angles. frontiersin.org A rigid crystalline environment, enforced by strong hydrogen bonds, helped to prevent these non-radiative distortions, thereby preserving the high emission efficiency. frontiersin.org
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future synthetic efforts for 9-Phenyl-7H-benzo[c]carbazole and related compounds will likely focus on improving efficiency and adhering to the principles of green chemistry. Traditional methods are often multi-step and may require harsh conditions. Emerging research points towards the development of more sustainable and atom-economical synthetic routes.
One promising direction is the use of solid acid catalysts. For instance, a novel procedure for the synthesis of benzo[a]carbazole derivatives has been developed using a solid acidic catalyst derived from rice husk amorphous carbon with a sulfonic acid core. nih.gov This method involves an intramolecular cyclization and demonstrates the potential for recyclable and environmentally benign catalysts in carbazole (B46965) synthesis. nih.gov
Another area of development is the use of light-induced reactions. A base/light-induced cyclization reaction has been successfully employed to synthesize benzo[c]carbazoles from biaryl compounds. wits.ac.za This photochemical approach can offer milder reaction conditions and unique selectivities compared to traditional thermal methods. wits.ac.za
Furthermore, the development of one-pot multicomponent reactions is a key strategy to enhance synthetic efficiency. A recent study demonstrated the synthesis of benzo[a]carbazole derivatives through a multicomponent reaction that proceeds via a 3-cyanoacetamide pyrrole (B145914) intermediate, followed by an intramolecular ring closure. nih.gov Such strategies reduce the number of purification steps, save time and resources, and minimize waste.
Future methodologies are expected to further explore:
C-H Activation: Direct functionalization of C-H bonds on the carbazole core to introduce various substituents without the need for pre-functionalized starting materials.
Flow Chemistry: Utilization of microreactor technology for safer, more efficient, and scalable synthesis with precise control over reaction parameters.
Biocatalysis: Employment of enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.
Exploration of Advanced Computational Techniques for Material Design
The rational design of novel materials with tailored properties is being significantly accelerated by advanced computational techniques. Density Functional Theory (DFT) has emerged as a powerful tool for understanding the structure-property relationships in carbazole derivatives.
A systematic study utilizing DFT calculations has been conducted on a series of carbazole-based organic molecules to evaluate their optoelectronic and charge transfer properties for applications in perovskite solar cells. researchgate.net Such computational analyses can predict key parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, reorganization energies, and light-harvesting efficiencies. researchgate.netjnsam.com These predictions are crucial for pre-screening potential candidate molecules before their synthesis, thereby saving significant time and resources. researchgate.net
Future research in this area will likely involve:
Time-Dependent DFT (TD-DFT): To more accurately predict excited-state properties, such as absorption and emission spectra, which are critical for applications in OLEDs and sensors.
Molecular Dynamics (MD) Simulations: To understand the morphological characteristics and charge transport dynamics in thin films of these materials.
Quantum Monte Carlo (QMC) Methods: For even higher accuracy in electronic structure calculations, particularly for systems where electron correlation is strong.
These computational approaches will be instrumental in designing the next generation of this compound derivatives with optimized performance for specific applications.
Integration into Hybrid Organic-Inorganic Devices
The integration of this compound derivatives into hybrid organic-inorganic devices is a rapidly growing field with immense potential. These hybrid systems aim to combine the advantages of both organic materials (e.g., solution processability, flexibility) and inorganic materials (e.g., high charge carrier mobility, stability).
A prominent application is in perovskite solar cells (PSCs) , where carbazole-based molecules have shown significant promise as hole-transporting materials (HTMs). acs.org The function of the HTM is to efficiently extract and transport holes from the perovskite absorber layer to the electrode. acs.orgrsc.org Carbazole derivatives offer advantages such as good chemical stability, high hole mobility, and the ability to be easily functionalized to tune their energy levels to match that of the perovskite. acs.orgresearchgate.net For example, a carbazole-based spiro[fluorene-9,9'-xanthene] (B3069175) derivative has been synthesized and used as an efficient and low-cost HTM in PSCs, achieving power conversion efficiencies comparable to the benchmark spiro-OMeTAD. nih.gov
Another emerging area is the development of quantum dot (QD) hybrid systems . A novel carbazole-based fluorophore has been synthesized and attached to the surface of Cadmium Selenide (CdSe) quantum dots. nih.gov This hybrid material exhibited a significant enhancement in emission quantum yield compared to the fluorophore alone, which was attributed to the restriction of rotational and vibrational motions upon attachment to the QD surface. nih.gov
Future research will likely focus on:
Interfacial Engineering: Designing carbazole derivatives that can form a stable and efficient interface with inorganic components, minimizing charge recombination and improving device performance and longevity.
Novel Hybrid Architectures: Exploring new device structures that incorporate these materials, such as inverted PSCs and QD-LEDs.
Multi-functional Materials: Developing carbazole derivatives that can act as both the hole-transporting and passivating layer in hybrid devices, simplifying device fabrication.
Machine Learning Approaches for Accelerated Material Discovery
Machine learning (ML) is revolutionizing materials science by enabling the rapid screening of vast chemical spaces to identify promising new materials. Instead of relying solely on time-consuming synthesis and characterization or computationally expensive simulations, ML models can be trained on existing data to predict the properties of new, unsynthesized molecules.
In the context of organic semiconductors, including carbazole derivatives, ML models are being developed to predict key properties such as:
Thermal properties: Melting point and crystallization driving force, which are crucial for the formation of well-ordered crystalline structures necessary for efficient charge transport.
Electronic properties: Ionization energies, electron affinities, and electronic gaps, which determine the suitability of a material for a specific electronic device.
Optical properties: Absorption and emission spectra, which are vital for applications in OLEDs and solar cells.
By training on large datasets of known organic molecules, these ML models can quickly identify novel candidate structures with desired properties from extensive virtual libraries. This high-throughput virtual screening significantly accelerates the discovery-to-device pipeline.
Future directions in this field include:
Inverse Design: Developing ML models that can generate new molecular structures based on a desired set of target properties.
Generative Models: Employing techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) to explore novel chemical spaces and propose innovative molecular architectures.
Integration with Automated Synthesis: Combining ML-driven discovery with automated robotic platforms for the rapid synthesis and testing of new materials, creating a closed-loop discovery cycle.
Emerging Applications in areas such as Photocatalysis and Advanced Sensing (non-biological)
Beyond their established roles in organic electronics, derivatives of this compound are finding new applications in emerging fields like photocatalysis and advanced sensing.
In photocatalysis , the ability of carbazole derivatives to absorb light and participate in electron transfer reactions makes them attractive as metal-free organic photocatalysts. Research has shown that certain carbazole derivatives can act as powerful single-electron photoreductants. digitellinc.com They have been successfully used to catalyze reactions such as the C-H arylation of N-methylpyrrole under visible light irradiation, without the need for additional additives. digitellinc.comrsc.org Carbazole-functionalized metal-organic frameworks (MOFs) have also demonstrated efficient and selective photocatalytic oxidation of thioethers to sulfoxides under mild conditions. rsc.org
In the realm of advanced sensing , the inherent fluorescence of the carbazole core is being exploited to develop chemosensors. Carbazole-based polymers have been investigated as optical sensors for the selective and sensitive detection of metal ions like Fe³⁺. The interaction of the polymer with the metal ion leads to a change in its absorbance spectrum, allowing for quantitative detection.
Future research in these emerging applications will likely explore:
Q & A
Q. What are the primary synthetic routes for 9-Phenyl-7H-benzo[c]carbazole, and how do reaction conditions influence yield and purity?
The synthesis of carbazole derivatives often involves Friedel–Crafts arylation, cycloaddition, or functionalization of preformed carbazole cores. For this compound, Lewis acid catalysts (e.g., AlCl₃) are critical for facilitating electrophilic substitution at the 9-position. Key steps include:
- Core formation : Condensation of aromatic precursors under controlled temperatures (45–80°C) to form the fused bicyclic system.
- Functionalization : Introduction of the phenyl group via aryl halide coupling or direct arylation.
Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., toluene or DMF), and reaction time. Impurities, such as unreacted intermediates, are minimized via recrystallization or column chromatography .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Solubility : Limited in polar solvents (e.g., water) but soluble in toluene or DCM due to aromaticity.
- Thermal stability : Decomposition above 250°C, making it suitable for high-temperature applications like OLED fabrication .
- Electronic properties : Extended π-conjugation enables strong absorption in UV-vis regions (λmax ~350 nm), critical for optoelectronic studies .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound derivatives?
A factorial design (e.g., 2³ design) evaluates variables like temperature, catalyst loading, and reaction time. Statistical tools (e.g., ANOVA) identify significant factors:
Q. What computational methods elucidate the electronic and photophysical behavior of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~3.2 eV), correlating with charge-transfer efficiency in OLEDs .
- Molecular dynamics (MD) : Simulates interactions with biomolecules (e.g., DNA adducts) to predict carcinogenic pathways .
- TD-DFT : Models UV-vis spectra, aligning with experimental λmax values for donor-acceptor systems .
Q. How does this compound interact with biological targets, and what are the implications for toxicity studies?
- Metabolic activation : Cytochrome P450 1A1 oxidizes the carbazole core, forming genotoxic metabolites (e.g., 3-hydroxy derivatives) that bind DNA, as shown in ³²P-postlabeling assays .
- Carcinogenicity : Classified by IARC as carcinogenic in animal models, with evidence of DNA adduct formation in liver tissues .
- Therapeutic potential : Structural analogs inhibit kinase pathways, though toxicity profiles require further optimization .
Q. What methodologies address contradictions in reported biological activities of carbazole derivatives?
- Comparative assays : Use standardized cell lines (e.g., HepG2 for liver toxicity) to isolate structure-activity relationships (SAR).
- Byproduct analysis : HPLC or GC-MS identifies impurities (e.g., dibenzoacridines) that may skew bioactivity results .
- Dose-response studies : Differentiate between intrinsic activity and artifacts from compound degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
